molecular formula C17H18N2O5S B4179613 ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate CAS No. 895967-55-2

ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate

Cat. No. B4179613
CAS RN: 895967-55-2
M. Wt: 362.4 g/mol
InChI Key: CRJYHFQNRYUEJY-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins in the body that are involved in various biological processes. This leads to the observed biological activities such as anticancer, anti-inflammatory, and antimicrobial activities.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of microorganisms. It has also been shown to have low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate in lab experiments include its high purity, ease of synthesis, and versatility in various applications. However, its limitations include its relatively high cost and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate. These include:
1. Further studies to understand its mechanism of action and identify potential targets for therapeutic applications.
2. Optimization of the synthesis method to reduce the cost and increase the yield of the compound.
3. Development of new derivatives of the compound with improved biological activities and reduced toxicity.
4. Investigation of its potential applications in other fields such as catalysis and optoelectronics.
5. Clinical trials to evaluate its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate is a promising compound with potential applications in various fields. Its ease of synthesis, high purity, and versatility make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and identify its potential as a therapeutic agent.

Scientific Research Applications

Ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In material science, it has been used as a building block for the synthesis of functional materials such as polymers and dendrimers. In organic synthesis, it has been used as a reagent for the synthesis of various compounds.

properties

IUPAC Name

ethyl 2-[(2-nitrobenzoyl)amino]-5-propylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-3-7-11-10-13(17(21)24-4-2)16(25-11)18-15(20)12-8-5-6-9-14(12)19(22)23/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJYHFQNRYUEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175083
Record name Ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(2-nitrophenyl)carbonyl]amino}-5-propylthiophene-3-carboxylate

CAS RN

895967-55-2
Record name Ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895967-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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